6-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
Synthesis Analysis
The synthesis of compounds related to the queried molecule involves cyclocondensation reactions, which are crucial for constructing the heterocyclic backbone. For instance, Brukštus et al. (2000) detailed the synthesis of benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines, a process that may share similarities with the synthesis of the queried compound by involving cyclocondensation of specific precursors (Brukštus, Melamedaite, & Tumkevičius, 2000).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods and, in some cases, X-ray crystallography. Elokhina et al. (1996) synthesized 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones and confirmed their structure via X-ray structural analysis, highlighting the importance of structural analysis in understanding the compound's framework (Elokhina et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight their reactivity and potential applications. The synthesis and reactivity of thiadiazolo and pyrimidinone derivatives, as investigated by various researchers, demonstrate the diverse chemical behavior these compounds exhibit, including their interactions with different reagents and conditions to form new derivatives with varied biological activities (Gomha, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are pivotal for their characterization and application. While specific details for the queried compound might not be directly available, studies on related molecules provide insights into the physical aspects that can influence their handling and formulation (Janardhan et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are crucial for the development and application of these compounds. Research on similar molecules reveals the importance of understanding these chemical properties to harness their full potential in various fields (Kukaniev et al., 1999).
properties
IUPAC Name |
(6Z)-6-[[3-chloro-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2S/c1-11-4-2-3-5-13(11)10-31-16-7-6-12(9-15(16)22)8-14-17(26)29-20(27-18(14)30)32-19(28-29)21(23,24)25/h2-9,26H,10H2,1H3/b14-8-,26-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFKLKDSEGENLX-PRMFFDCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z)-6-[[3-chloro-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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